molecular formula C17H17NO2 B579037 N-(4-Ethoxybenzylidene)-4-acetylaniline CAS No. 17224-17-8

N-(4-Ethoxybenzylidene)-4-acetylaniline

Cat. No.: B579037
CAS No.: 17224-17-8
M. Wt: 267.328
InChI Key: HCDYNBNSFSMUIM-UHFFFAOYSA-N
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Description

N-(4-Ethoxybenzylidene)-4-acetylaniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its applications in various fields, including materials science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Ethoxybenzylidene)-4-acetylaniline can be synthesized through a condensation reaction between 4-ethoxybenzaldehyde and 4-acetylaniline. The reaction typically involves the use of an acid or base catalyst to facilitate the formation of the imine bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxybenzylidene)-4-acetylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-Ethoxybenzylidene)-4-acetylaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of N-(4-Ethoxybenzylidene)-4-acetylaniline involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its biological activity is often attributed to its ability to interact with cellular components, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzylidene)-4-acetylaniline
  • N-(4-Butylbenzylidene)-4-acetylaniline
  • N-(4-Phenylbenzylidene)-4-acetylaniline

Uniqueness

N-(4-Ethoxybenzylidene)-4-acetylaniline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This structural feature can affect its solubility, melting point, and interaction with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

1-[4-[(4-ethoxyphenyl)methylideneamino]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-3-20-17-10-4-14(5-11-17)12-18-16-8-6-15(7-9-16)13(2)19/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDYNBNSFSMUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654153
Record name 1-(4-{(E)-[(4-Ethoxyphenyl)methylidene]amino}phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17224-17-8
Record name 1-(4-{(E)-[(4-Ethoxyphenyl)methylidene]amino}phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Ethoxybenzylidene)-4-acetylaniline
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